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Compound of Interest

2-(2-Methyl-1H-imidazol-1-
Compound Name: _ _ _
yl)ethanamine dihydrochloride

Cat. No.: B1419757

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Methyl-1H-imidazol-1-
yl)ethanamine Dihydrochloride

Introduction

2-(2-Methyl-1H-imidazol-1-yl)ethanamine is a heterocyclic compound featuring a 2-
methylimidazole ring N-alkylated with an ethanamine side chain.[1] As a structural analog of
histamine, which contains a similar imidazole-ethylamine core, this molecule serves as a
valuable building block in medicinal chemistry and drug development.[1][2] Its potential
applications include the modulation of histamine receptors and the synthesis of novel
therapeutic agents.[1] For improved stability, handling, and aqueous solubility, the free base is
commonly converted to its dihydrochloride salt, the subject of this technical guide.

This document provides a consolidated overview of the known and predicted physicochemical
properties of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine and its dihydrochloride salt. We will
delve into its chemical identity, summarize its core properties, and provide detailed, field-proven
experimental protocols for their determination. This guide is intended for researchers,
scientists, and drug development professionals who require a comprehensive understanding of
this compound for applications in formulation, ADME profiling, and further chemical synthesis.

Chemical Identity and Structure

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1419757?utm_src=pdf-interest
https://www.benchchem.com/product/b1419757?utm_src=pdf-body
https://www.benchchem.com/product/b1419757?utm_src=pdf-body
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_2_methyl_1H_imidazol_1_yl_ethanamine.pdf
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_2_methyl_1H_imidazol_1_yl_ethanamine.pdf
https://en.wikipedia.org/wiki/Histamine
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_2_2_methyl_1H_imidazol_1_yl_ethanamine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1419757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental structure consists of a 2-methylimidazole core linked via a nitrogen atom to
an ethylamine chain. The dihydrochloride salt is formed by the protonation of the two basic
nitrogen centers: the primary amine of the ethylamine side chain and the sp2 nitrogen of the
imidazole ring.

P Chemical Structures of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine Free Base and
Dihydrochloride Salt
Figure 1. Chemical structures of the free base and its dihydrochloride salt.

Table 1: Chemical Identifiers and Core Properties

Value
Property Value (Free Base) (Dihydrochloride Source
Salt)

2-(2-methyl-1H-
2-(2-methyl-1H- L
imidazol-1-

IUPAC Name imidazol-1- . [31[4]
. yl)ethanamine;
yl)ethanamine . .
dihydrochloride

CAS Number 113741-01-8 858513-10-7 [41[5]
Molecular Formula CeH11N3 CeH13CI2Ns [4][6]
Molecular Weight 125.17 g/mol 198.09 g/mol [41[6]
Computed XLogP3 -0.6 Not Applicable [3114]

| Predicted pKa (most basic)| 8.5 - 9.5 | Not Applicable |[3] |

Physicochemical Characterization: Protocols and
Insights

A thorough understanding of a compound's physicochemical properties is paramount for any
drug development program. While extensive experimental data for this specific molecule is not
widely published, this section provides standard, validated protocols for determining its key
characteristics.[1][3]
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Aqueous Solubility

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Based on its
polar structure and negative computed LogP, 2-(2-Methyl-1H-imidazol-1-yl)ethanamine is
predicted to have high aqueous solubility, which is further enhanced in its dihydrochloride salt
form.[3]

Experimental Protocol: Shake-Flask Method (Gold Standard)

The causality behind this protocol is to achieve a saturated solution at equilibrium, providing a
definitive measure of solubility.

o Preparation: Add an excess amount of the dihydrochloride salt to a known volume of a
relevant aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a
sealed, borosilicate glass flask.

o Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a
sufficient duration (typically 24-48 hours) to ensure equilibrium between the dissolved and
undissolved solid is reached.

» Phase Separation: After equilibration, allow the suspension to settle. Filter the solution
through a 0.45 pm filter to remove all undissolved patrticles.

e Quantification: Determine the concentration of the dissolved compound in the clear filtrate
using a validated analytical method, such as High-Performance Liquid Chromatography with
UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

o Replication: The experiment must be performed in at least triplicate to ensure the precision
and accuracy of the results.

Acidity and Basicity (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly
influences its solubility, permeability, and receptor-binding interactions. The primary amine and
the imidazole ring are the key basic centers.

Experimental Protocol: Potentiometric Titration
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This method is a self-validating system as the titration curve's shape provides internal checks
on the process.

Sample Preparation: Prepare a solution of the dihydrochloride salt of known concentration
(e.g., 0.01 M) in deionized, COz-free water.

o System Calibration: Calibrate a high-precision pH meter using at least three standard buffer
solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.

« Titration: Place the sample solution in a thermostatted vessel and slowly titrate with a
standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each
incremental addition of the titrant.

o Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa value(s)
can be determined from the midpoint(s) of the buffer region(s) on the titration curve (the half-
equivalence point).[3]

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure
of a compound's distribution between an oily (octanol) and an aqueous phase. It is a critical
parameter for predicting membrane permeability and overall ADME properties. The computed
XLogP3 value of -0.6 for the free base suggests it is a hydrophilic (water-loving) compound.[3]

[4]

Melting Point

The melting point is a fundamental physical property that provides an indication of a
compound's purity. A sharp, narrow melting range is characteristic of a pure substance.[7]

Experimental Protocol: Capillary Method

o Sample Preparation: Ensure the dihydrochloride salt is a fine, dry powder. Tightly pack a
small amount into a capillary tube.

o Measurement: Place the capillary tube into a calibrated melting point apparatus.
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e Heating: Heat the sample at a controlled, slow rate (e.g., 1-2 °C/min) near the expected
melting point.

» Observation: Record the temperature at which the first liquid droplet appears (onset) and the
temperature at which the last solid particle melts (completion). This range is the melting
point.[3]

Structural and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific
research. The following spectroscopic techniques are standard for characterizing 2-(2-Methyl-
1H-imidazol-1-yl)ethanamine dihydrochloride.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of
the methyl group, the two methylene groups of the ethyl chain, and the two protons on the
imidazole ring.[1]

e 13C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.[8]

Table 2: Predicted 3C NMR Chemical Shifts for the Free Base
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Carbon Atom

Predicted Chemical Shift
(6, ppm)

Rationale/Notes

Quaternary carbon,

C2 (Imidazole) 145 - 155 deshielded by two
adjacent nitrogen atoms.
_ Olefinic carbon in the
C4 (Imidazole) 125-135 o )
imidazole ring.
) Olefinic carbon in the
C5 (Imidazole) 115-125 o ]
imidazole ring.
] Aliphatic carbon attached to
CHs (on Imidazole) 10-15 o )
the imidazole ring.
Methylene carbon directly
N-CH: 45 - 55 attached to the imidazole
nitrogen.
Methylene carbon attached to
CH2-NH:z 35-45

the primary amine.

(Note: Predicted values are based on analysis of similar structures and can be influenced by

solvent and other experimental conditions.)[9]

Experimental Protocol: 13C NMR Sample Preparation and Acquisition

o Sample Preparation: Weigh approximately 10-20 mg of the high-purity dihydrochloride salt.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds,
Methanol-da4) in a clean NMR tube.[9]

e Instrument Setup: Use a high-field NMR spectrometer (=400 MHz).

e Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment with proton decoupling.

o Spectral Width: Set to cover the expected chemical shift range (e.g., 0-160 ppm).
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o Relaxation Delay (d1): Use a delay of 1-2 seconds.

o Number of Scans: Acquire a sufficient number of scans (hundreds to thousands) to
achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural
information through fragmentation analysis. For the free base, electrospray ionization in
positive mode (ESI+) is ideal, and the protonated molecule [M+H]* is expected at m/z 126.1.
[10][11]

Experimental Protocol: LC-MS/MS Analysis
o Chromatography:
o Column: A C18 reversed-phase column is suitable for this polar compound.

o Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both containing 0.1%
formic acid to promote ionization.

e Mass Spectrometry:
o lonization Mode: Electrospray lonization (ESI), Positive.

o Analysis: Perform a full scan to identify the precursor ion (m/z 126.1). Then, perform
tandem MS (MS/MS) by isolating the precursor ion and fragmenting it to obtain product
ions for structural confirmation.
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LC-MS/MS Characterization Workflow

Electrospray lonization (Det ezﬂt?i’lr eSC(l:.ITQOT o Collision-Induced MS2 Scan
(Positive Mode) [M+H]* at m/z 126.1) Dissociation (CID) (Detect Product lons)

Sample Preparation HPLC Separation
(Dilution in Mobile Phase) (C18 Column)

[M+H]*
m/z 126.1

-NHs |Cleavage Cleavage

Loss of NHs Imidazole Core Side Chain Cleavage
m/z 109.1 m/z 82.1 m/z 96.1
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Synthetic Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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